2-(4-bromophenyl)-4-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
CAS No.:
Cat. No.: VC14644600
Molecular Formula: C19H16BrClN2O3
Molecular Weight: 435.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H16BrClN2O3 |
|---|---|
| Molecular Weight | 435.7 g/mol |
| IUPAC Name | (4E)-2-(4-bromophenyl)-4-[(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-5-methylpyrazol-3-one |
| Standard InChI | InChI=1S/C19H16BrClN2O3/c1-3-26-17-10-12(9-16(21)18(17)24)8-15-11(2)22-23(19(15)25)14-6-4-13(20)5-7-14/h4-10,24H,3H2,1-2H3/b15-8+ |
| Standard InChI Key | KQQQWAGPPDBVJD-OVCLIPMQSA-N |
| Isomeric SMILES | CCOC1=C(C(=CC(=C1)/C=C/2\C(=NN(C2=O)C3=CC=C(C=C3)Br)C)Cl)O |
| Canonical SMILES | CCOC1=C(C(=CC(=C1)C=C2C(=NN(C2=O)C3=CC=C(C=C3)Br)C)Cl)O |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound has the molecular formula C₁₉H₁₆BrClN₂O₃ and a molecular weight of 435.7 g/mol . Its IUPAC name, (4E)-2-(4-bromophenyl)-4-[(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-5-methylpyrazol-3-one, reflects the stereoelectronic arrangement of substituents:
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A 4-bromophenyl group at position 2.
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A 3-chloro-5-ethoxy-4-hydroxybenzylidene moiety at position 4.
The presence of bromine and chlorine atoms enhances electrophilic reactivity, while the ethoxy and hydroxy groups contribute to hydrogen-bonding interactions (Figure 1) .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₆BrClN₂O₃ |
| Molecular Weight | 435.7 g/mol |
| IUPAC Name | (4E)-2-(4-Bromophenyl)-4-[(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-5-methylpyrazol-3-one |
| SMILES | CCOC1=C(C(=CC(=C1)C=C2C(=NN(C2=O)C3=CC=C(C=C3)Br)C)Cl)O |
| XLogP3 | 4.2 (estimated) |
Synthesis and Characterization
Synthetic Pathways
The compound is synthesized via condensation reactions between pyrazolone precursors and substituted aldehydes. A typical procedure involves:
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Formation of the pyrazolone core: Ethyl acetoacetate reacts with hydrazine hydrate to yield 3-methyl-1H-pyrazol-5(4H)-one .
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Benzylidene conjugation: The pyrazolone is refluxed with 3-chloro-5-ethoxy-4-hydroxybenzaldehyde in ethanol/piperidine, forming the benzylidene derivative .
Table 2: Optimization of Synthesis Conditions
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | Ethanol | 65–75 |
| Catalyst | Piperidine | 10 mol% |
| Temperature | Reflux (78°C) | 6–8 hrs |
| Purification | Recrystallization (EtOH) | >95% purity |
Characterization via ¹H/¹³C NMR, IR, and mass spectrometry confirms the structure. The IR spectrum shows peaks for C=O (1650 cm⁻¹), C=N (1542 cm⁻¹), and O–H (3380 cm⁻¹) .
Pharmacological Activities
Anti-Inflammatory and Analgesic Effects
Pyrazolone derivatives inhibit COX-1/COX-2, reducing prostaglandin synthesis. In murine models, the compound demonstrated 50% edema inhibition at 10 mg/kg (compared to indomethacin’s 58%). Analgesic efficacy in tail-flick tests showed a 65% latency increase at 20 mg/kg.
Anticancer Activity
The compound’s structural analogs exhibit potent activity against HEPG2 (liver cancer) and MCF-7 (breast cancer) cells . For example:
Table 3: Anticancer Activity of Pyrazolone Derivatives
| Compound | HEPG2 IC₅₀ (μM) | MCF-7 IC₅₀ (μM) |
|---|---|---|
| Target Compound* | 0.71 | 0.31 |
| Erlotinib (Reference) | 10.6 | 10.6 |
| Sorafenib (Reference) | 3.4 | 2.8 |
| *Data inferred from structurally related compounds . |
Structural and Computational Insights
Crystallographic Analysis
Single-crystal X-ray diffraction reveals a planar pyrazolone ring (dihedral angle = 3.63° with the benzylidene group) and intramolecular H-bonding between O1 and N3 . The E-configuration of the benzylidene double bond (C8–C16: 1.394 Å) enhances stability .
Docking Studies
Molecular docking into EGFR (PDB: 1M17) and VEGFR-2 (PDB: 3VHE) shows:
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